molecular formula C11H15N5O4S B12069530 Adenosine, 5'-deoxy-5'-(methylsulfinyl)-, (R)- CAS No. 897-42-7

Adenosine, 5'-deoxy-5'-(methylsulfinyl)-, (R)-

Cat. No.: B12069530
CAS No.: 897-42-7
M. Wt: 313.34 g/mol
InChI Key: WXOJULRVRHWMGT-IHGXFKGSSA-N
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Chemical Reactions Analysis

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- involves its interaction with specific enzymes and metabolic pathways. One key enzyme is 5’-deoxy-5’-methylthioadenosine phosphorylase, which catalyzes the cleavage of the compound, leading to the production of adenine and other metabolites . This process is crucial in the regulation of polyamine metabolism and other cellular functions.

Comparison with Similar Compounds

Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- can be compared with other similar compounds such as:

The uniqueness of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- lies in its specific structural configuration and the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

897-42-7

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[(R)-methylsulfinyl]methyl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21-/m1/s1

InChI Key

WXOJULRVRHWMGT-IHGXFKGSSA-N

Isomeric SMILES

C[S@@](=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

melting_point

185 - 187 °C

physical_description

Solid

Origin of Product

United States

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